molecular formula C19H23N3O5 B5751350 N'-[(3,4,5-triethoxybenzoyl)oxy]-4-pyridinecarboximidamide

N'-[(3,4,5-triethoxybenzoyl)oxy]-4-pyridinecarboximidamide

Cat. No.: B5751350
M. Wt: 373.4 g/mol
InChI Key: UHXCPZAZSFUTBZ-UHFFFAOYSA-N
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Description

N'-[(3,4,5-triethoxybenzoyl)oxy]-4-pyridinecarboximidamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential use in various applications. This compound is a derivative of pyridine and contains benzoyl and carboximidamide functional groups.

Scientific Research Applications

N'-[(3,4,5-triethoxybenzoyl)oxy]-4-pyridinecarboximidamide has been studied for its potential use in various scientific research applications. One of the major applications of this compound is in the field of medicinal chemistry, where it has been studied for its potential use as a drug candidate. It has been shown to exhibit anticancer activity in vitro and in vivo and has also been studied for its potential use in the treatment of neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N'-[(3,4,5-triethoxybenzoyl)oxy]-4-pyridinecarboximidamide is not fully understood. However, studies have suggested that it may exert its anticancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. It has also been suggested that it may act as an antioxidant and protect cells from oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to exhibit neuroprotective effects and protect cells from oxidative stress. Additionally, it has been shown to exhibit anti-inflammatory activity and reduce inflammation in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the major advantages of N'-[(3,4,5-triethoxybenzoyl)oxy]-4-pyridinecarboximidamide is its potential use as a drug candidate. It has been shown to exhibit anticancer activity and neuroprotective effects, making it a promising candidate for the treatment of cancer and neurodegenerative diseases. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which may hinder its use in certain applications.

Future Directions

There are several future directions for the study of N'-[(3,4,5-triethoxybenzoyl)oxy]-4-pyridinecarboximidamide. One direction is to further investigate its mechanism of action and how it exerts its anticancer and neuroprotective effects. Another direction is to study its potential use in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to optimize its solubility and bioavailability for use in various applications.

Synthesis Methods

The synthesis of N'-[(3,4,5-triethoxybenzoyl)oxy]-4-pyridinecarboximidamide involves the reaction of 4-aminopyridine with 3,4,5-triethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with a carboximidamide reagent to yield the final product.

Properties

IUPAC Name

[(Z)-[amino(pyridin-4-yl)methylidene]amino] 3,4,5-triethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5/c1-4-24-15-11-14(12-16(25-5-2)17(15)26-6-3)19(23)27-22-18(20)13-7-9-21-10-8-13/h7-12H,4-6H2,1-3H3,(H2,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXCPZAZSFUTBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)ON=C(C2=CC=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)O/N=C(/C2=CC=NC=C2)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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